molecular formula C11H15NO4 B3380433 2,6-Dimethyl 2-azabicyclo[2.2.2]oct-7-ene-2,6-dicarboxylate CAS No. 191937-34-5

2,6-Dimethyl 2-azabicyclo[2.2.2]oct-7-ene-2,6-dicarboxylate

Cat. No.: B3380433
CAS No.: 191937-34-5
M. Wt: 225.24 g/mol
InChI Key: VCNNKUIDIGDQQM-UHFFFAOYSA-N
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Description

2,6-Dimethyl 2-azabicyclo[2.2.2]oct-7-ene-2,6-dicarboxylate (CAS 191937-34-5) is a versatile chemical building block prized in medicinal and synthetic chemistry. This compound features a rigid, three-dimensional 2-azabicyclo[2.2.2]oct-7-ene scaffold, making it a valuable synthon for creating structurally complex molecules. Its primary research application is as a key intermediate in the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system (CNS). The bicyclic core is a privileged structure in drug discovery, and derivatives of 2-azabicyclo[2.2.2]octane have been investigated for their high affinity to sigma receptors, indicating potential for the treatment of CNS disorders . The compound is synthesized via a [4+2] Diels-Alder cycloaddition, where polysubstituted 1,2-dihydropyridines act as reactive dienes . This synthetic route provides access to a functionalized system that can be further elaborated. The presence of two ester groups offers distinct sites for chemical modification, including hydrolysis, reduction, or amidation, allowing researchers to diversify the molecule for structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

dimethyl 2-azabicyclo[2.2.2]oct-7-ene-2,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-10(13)8-5-7-3-4-9(8)12(6-7)11(14)16-2/h3-4,7-9H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNNKUIDIGDQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CN(C1C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl 2-azabicyclo[2.2.2]oct-7-ene-2,6-dicarboxylate typically involves the reaction of dimethylamine with a suitable bicyclic precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the bicyclic structure. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for further use in research or industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl 2-azabicyclo[2.2.2]oct-7-ene-2,6-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 2,6-dimethyl 2-azabicyclo[2.2.2]oct-7-ene derivatives typically involves the cycloaddition reactions of polysubstituted 1,2-dihydropyridines with dienophiles such as maleic anhydride or dimethyl fumarate. These reactions can be characterized by moderate yields influenced by the electronic nature of substituents on the 1,2-dihydropyridine precursors. For instance, electron-withdrawing groups (EWGs) tend to decrease the yield of cycloadducts, while electron-donating groups can enhance reactivity under specific conditions .

Key Findings :

  • The cycloaddition of 1,2-dihydropyridines with maleic anhydride at varying temperatures yields different azabicyclo compounds with distinct properties.
  • The thermal stability and decomposition pathways of these compounds are also critical for their practical applications in organic synthesis .

Chemical Properties and Transformations

The compound can undergo various chemical transformations, including oxidation and reduction reactions. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield reduced derivatives that may have different biological or chemical activities .

Therapeutic Applications

Research indicates that derivatives of 2,6-dimethyl 2-azabicyclo[2.2.2]oct-7-ene have potential therapeutic applications due to their ability to interact with biological targets. Some studies have suggested that these compounds may exhibit pharmacological activities such as:

  • Antimicrobial properties
  • Antitumor effects
  • Neurological benefits through modulation of neurotransmitter systems

These effects are attributed to the structural features that allow for selective binding to biological receptors .

Case Studies and Experimental Evidence

Several studies have documented the synthesis and biological evaluation of various derivatives of 2,6-dimethyl 2-azabicyclo[2.2.2]oct-7-ene:

  • Synthesis from Dihydropyridines :
    • A study demonstrated the successful synthesis of azabicyclooctenes through Diels-Alder reactions with varying yields based on substituent effects (Table 1) .
    Reaction ConditionsYield (%)Notes
    Maleic anhydride at reflux39%Moderate yield observed
    Dimethyl fumarate at 65 °C60%Enhanced yield with optimal conditions
  • Biological Activity :
    • In vitro assays revealed that certain derivatives exhibited significant antimicrobial activity against a range of pathogens, suggesting potential for development into therapeutic agents .

Mechanism of Action

The mechanism of action of 2,6-Dimethyl 2-azabicyclo[2.2.2]oct-7-ene-2,6-dicarboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations in Ester-Functionalized Analogues

The substituents on the bicyclo[2.2.2]oct-7-ene core significantly influence physical, chemical, and functional properties. Key analogues include:

Table 1: Comparison of Ester-Functionalized Analogues
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Applications
2,6-Dimethyl (Target Compound) Methyl, Methyl C₁₆H₁₈N₂O₄* 298.12 Not reported Research intermediate
2-Ethyl 6-methyl () Ethyl, Methyl C₁₈H₁₈N₂O₄ 326.13 Microwave (220°C) Organic synthesis
2-Benzyl 6-methyl (, CM07001) Benzyl, Methyl C₂₂H₂₀N₂O₄ 376.15 Not reported Pharmaceutical lead

*Inferred based on substituent replacement from .

  • Impact of Substituents: Ethyl vs. Methyl: The ethyl-substituted analogue () has a higher molecular weight (326.13 vs. 298.12) and likely exhibits increased lipophilicity, affecting solubility and reactivity in organic solvents .

Functional Group Variations: Dianhydrides vs. Diesters

The bicyclo[2.2.2]oct-7-ene motif is also utilized in polymers. A key comparison involves:

Table 2: Dianhydride vs. Diester Derivatives
Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound (Diester) Two methyl esters C₁₆H₁₈N₂O₄ 298.12 Monomers, catalysis
BC Dianhydride () Tetracarboxylic dianhydride C₁₂H₈O₆ 248.18 Polyimide membranes
  • Functional Group Impact :
    • Diesters : The methyl ester groups in the target compound are less reactive than anhydrides, favoring stability in storage and controlled release in drug formulations.
    • Dianhydrides : The BC dianhydride () undergoes polycondensation with diamines to form high-performance polyimides for gas separation membranes, leveraging its four carboxyl groups for crosslinking .

Pharmacopeial and Regulatory Considerations

This underscores the importance of substituent-driven crystallinity and regulatory compliance in pharmaceutical applications .

Biological Activity

2,6-Dimethyl 2-azabicyclo[2.2.2]oct-7-ene-2,6-dicarboxylate is a bicyclic compound notable for its unique nitrogen-containing structure. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant case studies.

Molecular Characteristics

  • IUPAC Name : Dimethyl 2-azabicyclo[2.2.2]oct-7-ene-2,6-dicarboxylate
  • Molecular Formula : C₁₁H₁₅N₁O₄
  • Molecular Weight : 225.24 g/mol

The compound features a bicyclic structure with two carboxylate groups and a nitrogen atom integrated into the ring system, which influences its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of dimethylamine with a bicyclic precursor under controlled conditions. Catalysts are often employed to enhance yield and purity during synthesis.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The nitrogen atom in the bicyclic structure enables participation in hydrogen bonding and nucleophilic reactions, which may influence enzyme activity and receptor binding.

Therapeutic Applications

Research indicates that this compound exhibits promising pharmacological properties:

  • Neuropharmacology : Studies have shown that derivatives of similar bicyclic structures can modulate neurotransmitter systems, particularly affecting dopamine and serotonin receptors . This suggests potential applications in treating mood disorders and addiction.
  • Antidiabetic Potential : There is ongoing research into the use of such compounds as DPP-4 inhibitors, which are vital in managing type 2 diabetes by enhancing incretin levels and improving glycemic control .
  • Antimicrobial Activity : Preliminary studies suggest that bicyclic compounds can exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Case Study 1: Neurotransmitter Modulation

A study investigated the binding affinity of various azabicyclo compounds to dopamine transporters and serotonin receptors. The results indicated that certain derivatives of 2,6-Dimethyl 2-azabicyclo[2.2.2]oct-7-ene showed significant binding activity, suggesting their potential role in alleviating withdrawal symptoms associated with substance dependence .

Case Study 2: Antidiabetic Effects

Research focused on the synthesis of glyceride derivatives from related bicyclic compounds demonstrated their efficacy as prodrugs with enhanced bioavailability and therapeutic effects in diabetic models . These findings highlight the potential for developing new treatments based on this compound's structure.

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
8-Azabicyclo[3.2.1]octaneBicyclicNeuroactive
2-Oxa-6-azabicyclo[2.2.2]octanesBicyclic (Oxygen instead of Nitrogen)Antimicrobial
Nature-inspired indolyl derivativesModified BicyclicAntiwithdrawal effects

The unique nitrogen atom in 2,6-Dimethyl 2-azabicyclo[2.2.2]oct-7-ene distinguishes it from other similar compounds, contributing to its specific biological activities.

Q & A

Q. What spectroscopic techniques are most effective for characterizing 2,6-Dimethyl 2-azabicyclo[2.2.2]oct-7-ene-2,6-dicarboxylate, and how should they be applied?

  • Methodological Answer : Use 1^1H and 13^{13}C NMR to resolve the bicyclic framework and substituent positions. IR spectroscopy identifies carboxylate and methyl groups. High-resolution mass spectrometry confirms molecular weight. For rigid structures, variable-temperature NMR or deuterated solvents may reduce signal broadening. Cross-validate with computational predictions (e.g., density functional theory (DFT)-generated spectra) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow institutional Chemical Hygiene Plans, including fume hood use, nitrile gloves, and lab coats. Pre-lab safety exams (with 100% passing scores) are mandatory for advanced research courses. Emergency protocols: rinse exposed skin/eyes for 15 minutes, and consult a physician immediately .

Q. What solvent systems are recommended for recrystallizing this compound to achieve high purity?

  • Methodological Answer : Test binary mixtures like ethyl acetate/hexane or dichloromethane/methanol. Solubility curves at varying temperatures guide solvent selection. Monitor purity via melting point analysis and HPLC, ensuring <5% impurities. For thermally sensitive samples, use slow evaporation under inert atmospheres .

Q. How can reaction conditions be standardized for synthesizing this compound in reproducible yields?

  • Methodological Answer : Optimize parameters (temperature, catalyst loading, solvent polarity) using fractional factorial design. Conduct control experiments to isolate variable effects. Document batch-specific deviations (e.g., moisture levels) and use inert atmosphere techniques (e.g., Schlenk line) for moisture-sensitive steps .

Advanced Research Questions

Q. How can quantum chemical reaction path searches resolve contradictions in proposed mechanisms for this compound’s derivatization?

  • Methodological Answer : Apply DFT or ab initio methods to map potential energy surfaces, identifying transition states and intermediates. Compare computed activation energies with experimental kinetic data. Use ICReDD’s feedback loop: refine computational models using experimental NMR/IR data to resolve mechanistic conflicts .

Q. What statistical experimental design methods are suitable for optimizing enantioselective catalysis involving this bicyclic structure?

  • Methodological Answer : Employ response surface methodology (RSM) with central composite design to model nonlinear relationships between catalyst chirality, solvent polarity, and enantiomeric excess (ee). Use ANOVA to identify significant factors and desirability functions to maximize ee >90% .

Q. How do steric and electronic effects of the bicyclic framework influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : Conduct Hammett studies to correlate substituent electronic effects with reaction rates. Steric maps from X-ray crystallography or DFT-optimized structures quantify hindrance at reactive sites. Compare with analogous non-bicyclic compounds to isolate structural contributions .

Q. What strategies validate structural assignments when spectroscopic data conflicts with computational predictions?

  • Methodological Answer : Use 2D NMR (e.g., NOESY for spatial proximity) and X-ray crystallography for unambiguous confirmation. Re-examine computational parameters (e.g., solvent models, basis sets). If IR/Raman discrepancies persist, compare experimental spectra with multiple DFT functionals (e.g., B3LYP vs. M06-2X) .

Q. How can machine learning models predict novel derivatives with enhanced bioactivity while retaining the bicyclic core?

  • Methodological Answer : Train QSAR models using descriptors from DFT (e.g., HOMO/LUMO, Mulliken charges) and bioassay data. Validate with leave-one-out cross-validation. Prioritize derivatives with predicted IC50_{50} values <10 μM for in vitro testing. Iterate using active learning to refine the model .

Q. What hybrid computational-experimental approaches address low yields in large-scale syntheses of this compound?

  • Methodological Answer :
    Combine microreactor-based kinetic studies with computational fluid dynamics (CFD) simulations to optimize mass/heat transfer. Use scale-down experiments to identify bottlenecks (e.g., mixing inefficiencies). Apply process analytical technology (PAT) for real-time monitoring of critical quality attributes .

Key Methodological Insights from Evidence

  • Computational-Experimental Integration : ICReDD’s framework () emphasizes iterative feedback between quantum calculations and experimental data to resolve mechanistic ambiguities.
  • Statistical Design : Factorial and response surface methodologies () minimize experimental runs while maximizing data quality.
  • Safety and Training : Advanced research requires adherence to institutional safety protocols () and specialized training in techniques like Schlenk line operations ().

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl 2-azabicyclo[2.2.2]oct-7-ene-2,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl 2-azabicyclo[2.2.2]oct-7-ene-2,6-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.